(5Z)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound “(5Z)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a heterocyclic molecule featuring a fused thiazolo-triazolone core. Its structure includes a 4-methoxybenzylidene group at the 5-position and a 4-methoxyphenyl substituent at the 2-position. The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which may influence intermolecular interactions and biological activity.
Properties
IUPAC Name |
(5Z)-2-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-7-3-12(4-8-14)11-16-18(23)22-19(26-16)20-17(21-22)13-5-9-15(25-2)10-6-13/h3-11H,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQGSFCNHKZPAN-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-amino-4-methoxyphenylthiazole in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the thiazolotriazole core structure. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(5Z)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
The compound belongs to a broader class of thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Structural Variations and Physicochemical Properties
Key Observations :
- Substituent Effects: Methoxy groups enhance solubility via polarity but may reduce metabolic stability compared to nonpolar substituents (e.g., ethyl in ).
- Thermal Stability : Thiophene-containing analogs (e.g., 2k) exhibit higher melting points (>250°C), likely due to stronger intermolecular interactions .
- Molecular Weight : Bulkier substituents (e.g., chlorophenyl in 2h) increase molecular weight, which may affect bioavailability .
Crystallography and Structural Analysis
Though crystallographic data for the target compound are absent, analogs in were characterized using single-crystal X-ray diffraction (via SHELX software ). Substituent orientation (e.g., perpendicular fluorophenyl groups in ) highlights conformational flexibility, which may influence binding modes.
Biological Activity
The compound (5Z)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its mechanisms of action, cytotoxic effects on various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . It features a thiazole ring fused with a triazole moiety, which is characteristic of many biologically active compounds. The presence of methoxy groups enhances its lipophilicity and may influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazole and triazole moieties exhibit a range of biological activities including:
- Anticancer Activity : Many derivatives of thiazolo-triazoles have been studied for their cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some studies suggest potential antibacterial and antifungal activities.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties which may contribute to their anticancer efficacy.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 6.2 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast) | 8.0 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 7.5 | Inhibition of proliferation |
| HeLa (Cervical) | 9.0 | Apoptosis induction through caspase activation |
These studies indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines with varying mechanisms of action.
The anticancer properties of this compound are attributed to several mechanisms:
- Induction of Apoptosis : Flow cytometry analyses have shown increased apoptosis in treated cells, characterized by DNA fragmentation and changes in mitochondrial membrane potential.
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G1/S phase, leading to reduced proliferation rates.
- Inhibition of Oncogenic Pathways : In silico studies suggest that the compound may inhibit key signaling pathways such as PI3K/AKT and MAPK pathways, which are crucial for cancer cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HCT116 Cells : A recent study demonstrated that treatment with this compound resulted in an IC50 value of 6.2 µM. The mechanism involved mitochondrial dysfunction leading to apoptosis through caspase activation .
- MCF-7 Breast Cancer Model : In another study focusing on MCF-7 cells, the compound exhibited an IC50 value of 8.0 µM and was found to induce cell cycle arrest at the G1 phase while promoting apoptotic pathways .
Q & A
Q. What are the standard synthetic routes for (5Z)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo-triazolone, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions starting with precursor preparation (e.g., thiazole and triazole moieties), followed by cyclization and functionalization. Key steps include:
- Thiosemicarbazide condensation : Reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate under reflux in DMF/acetic acid to form the thiazolidinone core .
- Benzylidene introduction : Aldol-like condensation using 4-methoxybenzaldehyde derivatives under basic conditions to form the Z-configured exocyclic double bond .
- Yield optimization : Adjusting catalysts (e.g., piperidine for cyclization), solvent polarity (DMF vs. ethanol), and reaction time. For example, refluxing for 2–4 hours in DMF/acetic acid improves yields up to 64% .
Table 1: Synthesis Data for Analogous Compounds
| Compound | Yield (%) | Melting Point (°C) | Key Reagents |
|---|---|---|---|
| 2h (Analog) | 58 | 224–226 | Chloroacetic acid, DMF |
| 2k (Analog) | 64 | >250 | Mercaptoacetic acid |
Q. Which spectroscopic techniques are critical for structural characterization, and how are stereochemical assignments validated?
- NMR spectroscopy : 1H/13C NMR confirms substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, exocyclic double bond at δ 7.2–7.5 ppm) .
- LCMS : Validates molecular weight (e.g., m/z 449 [M+H]+ for analog 2h) .
- X-ray crystallography : Resolves Z/E configuration of the benzylidene group and fused ring planarity. SHELX software is widely used for crystallographic refinement .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens include:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
- Anti-inflammatory testing : COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How do reaction mechanisms differ when introducing electron-withdrawing vs. electron-donating substituents on the benzylidene group?
- Electron-donating groups (e.g., methoxy) : Stabilize the intermediate enolate during aldol condensation, favoring Z-configuration via kinetic control .
- Electron-withdrawing groups (e.g., Cl, F) : Increase electrophilicity of the carbonyl, accelerating nucleophilic attack but requiring acidic conditions (e.g., acetic acid) to prevent premature cyclization .
- Contradictions : Substituted benzylidenes in (methoxy) show higher yields (58–64%) than halogenated analogs in (52–58%), suggesting steric/electronic trade-offs .
Q. How can computational modeling (e.g., molecular docking) predict interactions with biological targets like kinases or DNA topoisomerases?
- Target selection : Prioritize proteins with hydrophobic pockets (e.g., EGFR kinase) due to the compound’s aromatic scaffold .
- Docking protocols : Use AutoDock Vina with AMBER force fields. The methoxy groups show hydrogen bonding with Thr766 in EGFR, while the thiazolo-triazole core π-stacks with Phe723 .
- Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC50 values to refine models .
Q. What strategies resolve contradictions in reported biological activities across structural analogs?
- Case study : Analog 2h (IC50 = 12 µM on MCF-7) vs. 2k (IC50 = 8 µM) shows chloro substituents enhance cytotoxicity .
- Meta-analysis : Use QSAR models to correlate substituent Hammett constants (σ) with bioactivity. Methoxy groups (σ = −0.27) reduce potency vs. chloro (σ = +0.23) .
- Experimental replication : Standardize assay conditions (e.g., serum concentration, incubation time) to minimize variability .
Q. What advanced spectroscopic methods elucidate solid-state behavior and polymorphism?
- SC-XRD (Single-crystal X-ray diffraction) : Resolves π-π stacking distances (e.g., 3.5–3.8 Å between thiazole and triazole rings) .
- DSC (Differential Scanning Calorimetry) : Detects polymorphic transitions; melting points >250°C indicate high thermal stability .
- Raman spectroscopy : Identifies conformational isomers via C=O and C=N stretching modes (1650–1700 cm⁻¹) .
Q. How do solvent effects and crystallography conditions impact the reproducibility of synthetic protocols?
- Solvent polarity : DMF increases reaction rate but may lead to solvate formation; ethanol yields purer crystals .
- Crystallization challenges : Slow evaporation from DMF/EtOH (1:3) produces diffraction-quality crystals, while rapid cooling induces amorphous phases .
- Contradictions : reports 58% yield in DMF vs. 52% in ethanol for halogenated analogs in , highlighting solvent-dependent reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
